molecular formula C8H7N3S B586318 2-Diazo-3-methyl-1,3-benzothiazole CAS No. 156892-46-5

2-Diazo-3-methyl-1,3-benzothiazole

Cat. No.: B586318
CAS No.: 156892-46-5
M. Wt: 177.225
InChI Key: NIIKWKFWSHTZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazo-3-methyl-1,3-benzothiazole is a specialized diazo-functionalized benzothiazole derivative intended for research and development applications. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological profile. Benzothiazole derivatives have been extensively reported to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties . This compound is particularly valuable as a synthetic intermediate. The reactive diazo group provides a versatile handle for further chemical transformations, enabling researchers to construct more complex molecular architectures. It can be utilized in cyclization reactions and serve as a key precursor for the synthesis of various functionalized heterocycles, including dyes and pharmacologically active molecules. Azo compounds derived from benzothiazole amines are significant in the development of dyes and chemosensors . Furthermore, molecular hybrids incorporating the benzothiazole nucleus are a prominent strategy in the search for new anti-tubercular and anticancer agents . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156892-46-5

Molecular Formula

C8H7N3S

Molecular Weight

177.225

IUPAC Name

2-diazo-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H7N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,1H3

InChI Key

NIIKWKFWSHTZSS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC1=[N+]=[N-]

Synonyms

Benzothiazole, 2-diazo-2,3-dihydro-3-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Diazo 3 Methyl 1,3 Benzothiazole and Analogues

Diazotization of Aminobenzothiazoles as a Precursor Route

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry and the principal method for installing the diazo functionality onto the 2-position of the benzothiazole (B30560) ring. organic-chemistry.orgmasterorganicchemistry.com The precursor for the title compound is a 2-amino-3-methyl-1,3-benzothiazolium salt, which undergoes diazotization at the exocyclic amino group.

Direct diazotization involves the reaction of a 2-aminobenzothiazole (B30445) derivative with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. organic-chemistry.org This reaction is conducted at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt.

In a typical procedure, the 2-aminobenzothiazole precursor is dissolved or suspended in an acidic medium, such as sulfuric acid or hydrochloric acid, and cooled in an ice bath. uokerbala.edu.iqmdpi.com A cold aqueous solution of sodium nitrite is then added dropwise to the mixture while maintaining the low temperature. isca.meresearchgate.net The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt, which can then be used immediately in subsequent reactions, such as azo coupling. uokerbala.edu.iqisca.me

Table 1: Typical Reagents for Direct Diazotization

Role Reagent Typical Conditions
Substrate 2-Aminobenzothiazole derivative In acidic solution
Nitrosating Agent Sodium Nitrite (NaNO₂) Aqueous solution
Acid Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) Concentrated or dilute

The stability of the diazonium salt is critical, making the optimization of reaction conditions paramount. Key factors that are manipulated to improve yield and prevent unwanted side reactions include temperature, the choice of acid, and the nitrosating agent.

Temperature Control : Maintaining a low temperature (0–5°C) is the most critical parameter. isca.meresearchgate.net At higher temperatures, the highly reactive diazonium salts, particularly those derived from heterocyclic amines, can decompose, leading to a loss of the desired product.

Acid Medium : The choice of strong acid (e.g., H₂SO₄, HCl) influences the solubility of the amine precursor and the stability of the resulting diazonium salt. mdpi.comisca.me The specific acid and its concentration are often optimized for each specific benzothiazole derivative.

Alternative Reagents : To achieve milder reaction conditions, alternative methods have been developed. For instance, the use of a polymer-supported nitrite reagent in conjunction with an organic acid like p-toluenesulfonic acid (p-TsOH) allows for the formation of the diazo intermediate under mild conditions. researchgate.net This can be advantageous for sensitive substrates and simplifies product isolation.

Approaches for N-Methylation in Benzothiazole Systems

To synthesize the target compound, 2-Diazo-3-methyl-1,3-benzothiazole, the nitrogen atom within the thiazole (B1198619) ring (at position 3) must be methylated. This step is crucial and presents a challenge of regioselectivity, as the 2-aminobenzothiazole precursor contains two nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino group) nitrogen. For the desired product, alkylation must occur selectively at the endocyclic nitrogen.

Research has shown that the reaction of 2-amino-1,3-benzothiazole with alkylating agents such as α-iodo ketones proceeds via N-alkylation of the endocyclic nitrogen atom. researchgate.netnih.gov This regioselectivity is a key step in forming the 2-amino-3-alkyl-1,3-benzothiazolium salts that serve as the direct precursors for diazotization. This selective alkylation forms a quaternary benzothiazolium salt, which then undergoes diazotization of the exocyclic amino group.

Multi-Component Reactions for Constructing Diazo-Benzothiazole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While a direct MCR to form this compound is not commonly reported, MCRs are instrumental in constructing the foundational 2-aminobenzothiazole scaffold. rsc.org

Several MCR strategies have been developed to synthesize substituted 2-aminobenzothiazoles. For example, a three-component, copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce these scaffolds in high yields. nih.gov Another approach involves the reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones to create more complex, annulated benzothiazole systems. mdpi.com Once the 2-aminobenzothiazole core is assembled via an MCR, it can be subjected to the N-methylation and diazotization steps previously described.

Table 2: Example of a Multi-Component Reaction for a Precursor

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
2-Iodophenylisocyanide Potassium sulfide Amine Copper 2-Aminobenzothiazole

Photochemical Synthetic Routes to Related Heterocyclic Systems

Photochemical reactions, which utilize light to initiate chemical transformations, offer mild and often highly selective synthetic pathways. Diazo compounds themselves are highly reactive under photochemical conditions, typically forming carbenes that can be used in various synthetic applications like cyclopropanations or Wolff rearrangements. researchgate.netmdpi.comresearchgate.net

While the direct photochemical synthesis of the diazo group on the benzothiazole ring is not a standard method, photochemical strategies are employed in the synthesis of the benzothiazole precursors. A notable example is the visible light-induced reaction of 2-aminothiophenols with aldehydes. nih.gov This method provides an economical and safe route to a wide range of 2-substituted benzothiazoles without the need for transition metal catalysts or other additives, proceeding through a proposed radical mechanism. nih.gov Such photochemically synthesized benzothiazoles can then serve as substrates for the subsequent N-methylation and diazotization steps.

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound relies heavily on controlling both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).

Regioselectivity in N-Alkylation : As discussed in section 2.2, the most critical regioselective step is the alkylation of the endocyclic nitrogen over the exocyclic amino nitrogen in 2-aminobenzothiazole. The preferential formation of the 3-methyl-2-aminobenzothiazolium salt is essential for synthesizing the target compound. researchgate.netnih.gov The inherent electronic properties of the benzothiazole system direct the alkylating agent to the ring nitrogen.

Chemoselectivity in Diazotization : The diazotization reaction itself is an example of excellent chemoselectivity. In the 2-amino-3-methyl-1,3-benzothiazolium salt precursor, the exocyclic primary aromatic amino group is selectively converted to a diazonium group by nitrous acid, while the quaternary endocyclic nitrogen and the sulfur heteroatom remain unaffected by the reagents.

The broader field of benzothiazole synthesis often leverages regioselective strategies to build complex derivatives. For instance, regioselective reactions are used to synthesize specific isomers of pyrazole- and isoxazole-substituted benzothiazoles, demonstrating the fine control that can be achieved in these heterocyclic systems. tandfonline.comacgpubs.org

Catalytic Methodologies in Diazo-Benzothiazole Synthesis

Catalysis offers efficient and selective routes for organic transformations. In the context of diazo-benzothiazole synthesis, both metal-based and organic catalysts play significant roles, primarily in the transformation of the diazo group rather than its direct formation on the benzothiazole core.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to diazo chemistry is extensive. acs.org Catalysts based on rhodium, copper, palladium, nickel, and cobalt are widely employed to generate metal carbene intermediates from diazo compounds. acs.orgbenthamdirect.comresearchgate.net These reactive species can then undergo a variety of transformations, including cyclopropanation, C-H insertion, and annulation reactions to build complex heterocyclic systems. researchgate.netrsc.org

While metal catalysts are predominantly used for reactions of diazo compounds, their role in the direct synthesis of diazo-benzothiazoles is less documented. However, a highly relevant modern strategy involves the in situ generation of diazo compounds from precursors like N-tosylhydrazones, which can then participate in metal-catalyzed cross-coupling reactions. acs.org Palladium catalysts, for instance, can facilitate the coupling of these in situ-generated diazo species with organic halides or arylboronic acids. acs.org Rhodium(III)-catalyzed C–H activation and annulation reactions using diazo compounds as carbene precursors have emerged as a powerful method for assembling diverse nitrogen heterocycles. rsc.orgrsc.org

Table 1: Overview of Metal-Catalyzed Reactions Involving Diazo Compound Precursors

Catalyst Type Reaction Class Coupling Partner(s) Resulting Structure
Rhodium (Rh) C-H Activation / Annulation Arenes, Amides Fused N-Heterocycles
Palladium (Pd) Cross-Coupling Organic Halides, Boronic Acids Alkenes, Arylated Compounds
Copper (Cu) Carbene Transfer Alkenes, Alkynes Cyclopropanes, Cyclopropenes

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major field in chemical synthesis, offering a metal-free alternative to traditional methods. eurekaselect.com N-Heterocyclic Carbenes (NHCs), often generated from thiazolium or imidazolium (B1220033) salts, are a prominent class of organocatalysts. acs.org These catalysts are known to react with aldehydes to form the Breslow intermediate, enabling umpolung (reactivity inversion) of the carbonyl carbon. nih.gov

The application of organocatalysis to the direct synthesis of the diazo group on a benzothiazole ring is an area with potential for future development. While specific examples are scarce in the literature, the principles of organocatalysis could theoretically be applied to diazo transfer reactions. Currently, the field is more focused on using organocatalysts to perform cascade reactions that build complex molecular scaffolds. mdpi.com For example, NHCs have been used as organocatalysts in the benzoin (B196080) condensation and oxidative esterification of aldehydes. nih.gov The development of organocatalytic methods for activating benzothiazole precursors for subsequent diazotization or diazo transfer remains a prospective research direction.

Novel Synthetic Paradigms for Diazo-Functionalized Heterocycles

The synthesis of diazo-functionalized heterocycles is evolving from traditional methods to more sophisticated and efficient paradigms. These new approaches offer milder reaction conditions, greater functional group tolerance, and access to novel reactivity.

The foundational paradigm for synthesizing compounds like this compound is the diazotization of the corresponding amine precursor, 2-amino-3-methyl-1,3-benzothiazole. This classical method involves treating the primary amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to convert the amino group into a diazonium salt, which subsequently yields the diazo compound. isca.me This technique has been successfully used to prepare various azo dyes derived from 2-amino-1,3-benzothiazole. isca.mesemanticscholar.org The necessary precursor, a 3-alkyl-2-aminobenzothiazolium salt, can be prepared via the N-alkylation of the endocyclic nitrogen atom of 2-amino-1,3-benzothiazole. mdpi.comresearchgate.net

A more recent paradigm involves the use of N-tosylhydrazones as stable, solid precursors for the in situ generation of diazo compounds. acs.org Upon treatment with a base, N-tosylhydrazones decompose to form the corresponding diazo species, which can be immediately trapped in a subsequent reaction, often one that is metal-catalyzed. This approach avoids the isolation of potentially unstable diazo compounds and has proven complementary to the classic Shapiro reaction for converting carbonyls into alkenes. acs.org

Furthermore, the development of novel reagents represents another synthetic paradigm. For instance, diazo-substituted hypervalent iodine reagents have been used in chemo- and regioselective cascade annulations with β-ketothioamides. acs.org This strategy allows for the construction of fused-heterocyclic systems under transition-metal-free and base-free conditions, showcasing a modern approach to utilizing diazo functionality in complex molecule synthesis. acs.org

Table 2: Comparison of Synthetic Paradigms for Diazo Group Introduction

Synthetic Paradigm Precursor Key Reagents Conditions Notes
Classical Diazotization Primary Amine (e.g., 2-Amino-3-methyl-1,3-benzothiazole) Sodium Nitrite, Acid (e.g., H₂SO₄) Low temperature (0-5 °C) Well-established, suitable for azo dye synthesis. isca.me
In Situ Generation N-Tosylhydrazone Base Varies (often coupled with metal catalysis) Avoids isolation of potentially unstable diazo compounds. acs.org

| Novel Reagents | β-Ketothioamide | Diazo-substituted Hypervalent Iodine Reagent | Room temperature, metal-free, base-free | Enables novel cascade annulations to form complex heterocycles. acs.org |

Reactivity and Mechanistic Investigations of 2 Diazo 3 Methyl 1,3 Benzothiazole

Carbene Generation and Reactivity from Diazo-Benzothiazole

The quintessential reaction of 2-diazo-3-methyl-1,3-benzothiazole involves the extrusion of molecular nitrogen (N₂) to generate a corresponding carbene intermediate. This transformation can be initiated through thermal, photochemical, or metal-catalyzed pathways. libretexts.org Upon exposure to heat or UV light, the diazo compound decomposes, yielding the carbene and nitrogen gas. nih.gov Transition metal catalysts, particularly rhodium and copper complexes, are highly effective in promoting this reaction under milder conditions, proceeding through a metal-carbenoid intermediate. libretexts.org These metal carbenoids often exhibit enhanced selectivity compared to free carbenes. libretexts.org

The resulting 3-methyl-1,3-benzothiazol-2-ylidene is a reactive species that can participate in a variety of subsequent transformations, dictated by the reaction conditions and the substrates present. rsc.orgsnnu.edu.cn

Cycloaddition Reactions Initiated by Carbene Intermediates

The carbene generated from this compound is a versatile intermediate for various cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems.

[2+1] Cycloaddition: The most fundamental reaction of the benzothiazolyl carbene is its [2+1] cycloaddition with olefins to form cyclopropane (B1198618) derivatives. chemrxiv.org Visible light irradiation can induce the formation of singlet nucleophilic carbenes that rapidly react with tethered olefins to yield unique bicyclic scaffolds. chemrxiv.orgchemrxiv.org

[3+2] Cycloaddition: While diazo compounds are well-known 1,3-dipoles for [3+2] cycloadditions, the carbene intermediate can also participate in formal [3+2] pathways. For instance, photoinduced reactions between carbenes and nitriles can proceed through a nitrogen ylide intermediate, which then undergoes an intramolecular [3+2] cycloaddition to furnish oxazole (B20620) derivatives. nih.gov

[4+2] Cycloaddition: In some cases, diazo compounds can participate in formal [4+2] cycloadditions. While less common, activated 1,3-dienyl aryldiazoacetates have been shown to undergo thermal intramolecular [4+2] cycloadditions, a reactivity pattern that could be explored for benzothiazole-derived systems. nih.gov

The outcomes of these reactions can be influenced by the choice of catalyst. For example, in reactions with isoquinolinium methylides, Lewis acidic rhodium catalysts can favor a [2+3] cycloaddition pathway. beilstein-journals.org

Table 1: Representative Cycloaddition Reactions of Carbene Intermediates
Reaction TypeReactant PartnerCatalyst/ConditionsProduct Type
[2+1] CycloadditionOlefinVisible Light (427 nm)Bicyclo[3.1.0]hexane scaffold
[3+2] CycloadditionNitrileBlue LED LightOxazole derivative
[3+2] CycloadditionIsoquinolinium methylideRh₂(CF₃CO₂)₄Cycloadduct

Insertion Reactions and Ylide Formation

Beyond cycloadditions, the benzothiazolyl carbene readily undergoes insertion into various σ-bonds and forms ylides with heteroatoms.

C-H Insertion: Carbene insertion into a carbon-hydrogen (C-H) bond is a powerful transformation for C-C bond formation at unfunctionalized centers. chemtube3d.com These reactions are often catalyzed by rhodium complexes, such as dirhodium tetraacetate, which enhance selectivity. wikipedia.org Intramolecular C-H insertion is particularly valuable, leading to the efficient synthesis of nitrogen-containing heterocycles. mdpi.com For example, carbenes derived from related 2-diazo-2-sulfamoylacetamides undergo intramolecular aromatic 1,5-C-H insertion into an N-phenyl ring to yield indolin-2-one derivatives. mdpi.com The chemoselectivity of these insertions is often governed by the electronic effects of the substituents on the aryl groups. mdpi.com

Ylide Formation: The electrophilic carbene can react with lone-pair-containing atoms like sulfur, nitrogen, or oxygen to form ylides. Given the presence of the sulfur atom in the benzothiazole (B30560) ring, intramolecular formation of a sulfonium (B1226848) ylide is a highly probable pathway. Rhodium-catalyzed decomposition of diazo compounds containing tethered thioethers leads to the formation of cyclic sulfonium ylides. nih.govbeilstein-journals.org These ylides can be stable and isolable, or they can serve as reactive intermediates that undergo subsequent rearrangements, such as the rsc.orgnih.gov-sigmatropic rearrangement for S-allyl ylides. nih.govbeilstein-journals.org

Nucleophilic and Electrophilic Transformations at the Diazo Moiety

The diazo group in this compound can react directly with nucleophiles and electrophiles without necessarily forming a carbene intermediate. The reactivity is dictated by the ambiphilic nature of the diazo compound, which possesses both a nucleophilic carbon and an electrophilic terminal nitrogen. rsc.org

Nucleophilic Reactivity: The carbon atom bearing the diazo group has a partial negative charge and is nucleophilic. rsc.org The nucleophilicity of diazo compounds spans a wide range, comparable to that of styrenes on the low end and enamines on the high end. nih.gov This allows them to react with various electrophiles. The rate-determining step is typically the electrophilic attack at the diazo-carbon, which forms a diazonium ion that subsequently loses nitrogen. nih.gov For example, diazo compounds can add to carbonyl groups in the Buchner–Curtius–Schlotterbeck reaction. rsc.org

Electrophilic Reactivity: The terminal nitrogen atom of the diazo group is susceptible to attack by nucleophiles. rsc.org Furthermore, diazonium salts, which are closely related to protonated diazo compounds, are potent electrophiles used in diazo coupling reactions to form azo compounds. libretexts.orgslideshare.net This involves an electrophilic aromatic substitution mechanism where the diazonium ion is attacked by an activated aromatic ring. libretexts.org While diazo compounds can be unstable in acidic conditions due to protonation and formation of reactive diazonium species, this reactivity can be harnessed for synthetic purposes. rsc.org

Intramolecular Cyclization Pathways and Rearrangements

This compound and its derivatives are precursors for various intramolecular reactions, leading to complex fused heterocyclic systems. These transformations can be initiated by carbene formation or by other activation methods.

Intramolecular catalytic carbene cascade reactions have been employed in the synthesis of pyrrolo[2,1-b] nih.govrsc.orgbenzothiazole scaffolds. nih.gov Additionally, Brønsted acid catalysis can promote the intramolecular cyclization of diazoketones under metal-free conditions to form oxazinanones. nih.gov Light-induced intramolecular reactions are also effective for synthesizing novel fused ring systems. conicet.gov.ar

Ring Contraction and Expansion Mechanisms

Rearrangements involving the benzothiazole skeleton can lead to either ring contraction or expansion, providing access to diverse heterocyclic structures. Nucleophile-induced ring contraction is a known transformation for related 1,4-benzothiazine systems, which convert to 1,3-benzothiazole derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net This process often involves the cleavage of an S-C bond by a nucleophile, followed by intramolecular cyclization of the resulting intermediate to form the contracted ring system. nih.gov While not originating from a diazo precursor, this mechanism highlights the inherent flexibility of the thiazine (B8601807) ring system.

Conversely, ring expansion can also occur. For example, the thermolysis of certain pyrrolo[2,1-c] nih.govacs.orgbenzothiazine-1,2,4-triones generates acyl(1,3-benzothiazol-2-yl)ketenes, which can undergo further transformations. semanticscholar.org

C-S Bond Cleavage and Re-formation Processes

The cleavage and subsequent re-formation of the carbon-sulfur bond are key steps in many rearrangements of benzothiazole derivatives. An intramolecular C-S bond formation is a common final step in the synthesis of the benzothiazole ring itself, often proceeding via base-promoted cyclization of N-(2-halophenyl)thioureas. nih.gov

More complex transformations involve the cleavage of the thiazole (B1198619) C-S bond. For example, the reaction of certain benzothiazole derivatives with a strong base like lithium diisopropylamide (LDA) can induce cleavage of the C–S bond in the benzothiazole moiety, followed by the formation of a new C–S bond to yield a 2-aminothienoquinolone derivative. cas.cn Similarly, copper-catalyzed reactions of 2,2'-dithiobis(benzenamine)s with aldehydes proceed through S-S bond cleavage and subsequent C-S bond formation to yield benzothiazoles. researchgate.net These examples underscore the dynamic nature of the C-S bond in the benzothiazole system, which can be strategically cleaved and reformed to construct novel molecular architectures.

Diazo-Coupling Reactions and Azo Dye Formation

Diazo-coupling is a cornerstone reaction for compounds like this compound, leading to the formation of vividly colored azo dyes. This reaction involves the diazonium salt acting as an electrophile and attacking an electron-rich aromatic compound, known as the coupling component. The process is fundamental to the synthesis of a wide range of dyes and pigments. organic-chemistry.orginternationaljournalcorner.com

The synthesis is a two-step process. First, a primary aromatic amine, in this case, 2-amino-3-methyl-1,3-benzothiazole, is converted into its corresponding diazonium salt through diazotization. internationaljournalcorner.combyjus.com This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. internationaljournalcorner.comnih.gov The resulting this compound cation is a weak electrophile. youtube.com

In the second step, the diazonium salt is reacted with a coupling component, such as a phenol, naphthol, or an aromatic amine. organic-chemistry.orgnih.gov The electron-rich nature of these coupling partners facilitates the electrophilic aromatic substitution, where the diazonium ion bonds to the aromatic ring, forming a stable azo compound characterized by the -N=N- linkage. chemguide.co.uklibretexts.org Benzothiazole-based azo dyes are of particular commercial interest due to their bright colors and high tinctorial strength. internationaljournalcorner.com

Mechanistic Insights into Coupling Reactions

The diazo-coupling reaction proceeds via an electrophilic aromatic substitution mechanism. The aryldiazonium cation, despite being a relatively weak electrophile, is reactive enough to attack highly activated aromatic rings like those of phenols and anilines. organic-chemistry.orgyoutube.com

The mechanism can be summarized in the following key steps:

Formation of the Electrophile : The this compound cation serves as the electrophile. Its positive charge is delocalized over the two nitrogen atoms. libretexts.org

Nucleophilic Attack : The electron-rich coupling component (e.g., a phenoxide ion or an aniline (B41778) derivative) acts as a nucleophile. The π-electrons of its aromatic ring attack the terminal nitrogen atom of the diazonium group. slideshare.net This is typically the rate-determining step.

Formation of a Sigma Complex : The attack results in the formation of a cationic intermediate known as a sigma complex or arenium ion, where the aromaticity of the coupling partner's ring is temporarily disrupted.

Rearomatization : A base (often water or the solvent) removes a proton from the carbon atom where the diazonium group attached, restoring the aromaticity of the ring and yielding the final neutral azo dye product. youtube.comslideshare.net

The reaction's pH is a critical factor. For coupling with phenols, the reaction is typically carried out in mildly alkaline conditions (pH > 7.5) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. chemguide.co.uklibretexts.org Conversely, when coupling with anilines, the reaction is performed in mildly acidic conditions (pH < 6) to ensure a sufficient concentration of the diazonium ion while preventing the protonation of the amino group, which would deactivate the ring. libretexts.org

Influence of Substituents on Reaction Outcome

The rate and outcome of the diazo-coupling reaction are significantly influenced by the nature and position of substituents on both the diazonium salt and the coupling component.

Substituents on the Diazonium Salt (Benzothiazole Ring):

Electron-withdrawing groups on the benzothiazole ring increase the positive charge on the diazonium group, enhancing its electrophilicity and thus increasing the reaction rate.

Electron-donating groups on the benzothiazole ring decrease the electrophilicity of the diazonium ion, leading to a slower coupling reaction.

Substituents on the Coupling Component:

Electron-donating groups (e.g., -OH, -NH₂, -OR) on the coupling partner increase the nucleophilicity of the aromatic ring, accelerating the reaction. These groups are known as activating groups. youtube.com

Electron-withdrawing groups (e.g., -NO₂, -SO₃H, -CN) on the coupling partner deactivate the ring, making it less nucleophilic and slowing down or preventing the coupling reaction.

The position of the coupling is also directed by the substituents. Coupling almost always occurs at the para position relative to the activating group. If the para position is blocked, coupling will occur at one of the ortho positions, although this is generally slower due to steric hindrance. organic-chemistry.orglibretexts.orgyoutube.com

Table 1: Effect of Substituents on Azo Coupling Reaction Rate
ComponentSubstituent TypeEffect on RingEffect on Reaction RateExample Group
Diazonium SaltElectron-WithdrawingIncreases ElectrophilicityIncreases-NO₂, -Cl, -CN
Electron-DonatingDecreases ElectrophilicityDecreases-CH₃, -OCH₃
Coupling ComponentElectron-DonatingIncreases NucleophilicityIncreases-OH, -NH₂, -OCH₃
Electron-WithdrawingDecreases NucleophilicityDecreases-NO₂, -SO₃H

Thermal and Photochemical Decomposition Pathways

Diazo compounds are known for their thermal and photochemical instability, a property that can be harnessed for various synthetic transformations. The decomposition of this compound typically involves the extrusion of molecular nitrogen (N₂), a highly favorable process due to the formation of the very stable dinitrogen molecule. This leads to the generation of a highly reactive carbene intermediate. tuni.finih.gov

Thermal Decomposition: Upon heating, aromatic diazo compounds can decompose through either homolytic or heterolytic pathways. shu.ac.ukresearchgate.net

Homolytic Cleavage : This pathway generates an aryl radical and a nitrogen molecule. This is often observed in non-polar solvents.

Heterolytic Cleavage : This pathway produces an aryl cation and a nitrogen molecule. This mechanism is favored in polar solvents.

The thermal stability of diazo compounds is influenced by substituents. Electron-rich substituents tend to decrease thermal stability, with decomposition onset temperatures ranging from 75–160 °C for many aryl diazo compounds. nih.govacs.org The decomposition is a clear exothermic process. nih.gov For instance, the enthalpy of decomposition (ΔHD) for many diazo compounds averages around -102 kJ mol⁻¹. nih.govacs.org

Photochemical Decomposition: Irradiation with light provides an alternative method for decomposing diazo compounds. tuni.fi Photolysis typically leads to the formation of a carbene by expelling N₂. tuni.finih.gov The generated carbene is a highly reactive species that can undergo several subsequent reactions:

Wolff Rearrangement : If the diazo group is adjacent to a carbonyl group (forming an α-diazoketone), photolysis can induce a Wolff rearrangement to form a ketene. tuni.firesearchgate.net

Insertion Reactions : The carbene can insert into C-H, O-H, or N-H bonds. nih.gov

Cycloadditions : The carbene can react with alkenes to form cyclopropanes. acs.org

Recent studies have also explored visible-light-induced reactions of diazo compounds, which can proceed through photoredox catalysis, opening up pathways for radical reactions that are inaccessible through traditional carbene chemistry. acs.org The specific pathway taken upon photodecomposition depends on the electronic structure of the molecule and the reaction conditions. oup.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the transformations of this compound.

Reaction Kinetics: The kinetics of diazo-coupling reactions are typically second order, being first order with respect to the diazonium ion concentration and first order with respect to the coupling component concentration. The rate is highly dependent on pH, temperature, and the electronic nature of the substituents, as discussed previously.

Kinetic studies of the thermal decomposition of diazo compounds show that the rate of decomposition increases with temperature. Decomposition can occur even at temperatures lower than the measured onset temperature, albeit at an exponentially slower rate. acs.org For example, kinetic data for the decomposition of benzothiazole with ozone has been described by second-order kinetic schemes, though this is a different transformation. nih.gov

Table 2: Representative Thermal Stability Data for Aryl Diazo Compounds
Compound TypeDecomposition Onset (Tonset)Enthalpy of Decomposition (ΔHD)
Aryl Diazoacetates75–160 °C~ -102 kJ/mol
Sulfonyl Azides (Diazo Transfer Reagents)> 100 °C~ -201 kJ/mol
Data generalized from studies on various diazo compounds. nih.govacs.org

Thermodynamic Analysis: From a thermodynamic perspective, the reactions of diazo compounds are often driven by the irreversible loss of dinitrogen gas (N₂). The high stability of the N≡N triple bond makes its formation a powerful thermodynamic driving force for both coupling and decomposition reactions.

Computational studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathways, calculate activation energies, and determine the relative stability of intermediates and transition states, providing a deeper understanding of the thermodynamics governing these transformations. acs.org

Advanced Spectroscopic and Structural Elucidation Studies

Application of High-Resolution NMR Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of benzothiazole (B30560) derivatives. diva-portal.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. In related benzothiazole azo compounds, the protons of the benzothiazole ring typically appear in the aromatic region of the ¹H NMR spectrum, while the methyl group protons would be expected to resonate as a singlet in the upfield region. up.ac.za The chemical shifts are significantly influenced by the electronic nature of substituents on the benzothiazole ring and any coupled aromatic systems. diva-portal.org

To unambiguously assign the signals observed in 1D NMR spectra and to map out the carbon skeleton, various two-dimensional (2D) NMR experiments are employed. diva-portal.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbons to which they are attached (one-bond ¹H-¹³C coupling). It is highly sensitive and allows for the clear identification of CH, CH₂, and CH₃ groups. libretexts.org For 2-Diazo-3-methyl-1,3-benzothiazole, an HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). libretexts.orgustc.edu.cn This allows for the piecing together of the molecular framework by connecting non-protonated carbons (like quaternary carbons in the benzothiazole ring or the carbon attached to the diazo group) to nearby protons. For instance, correlations would be expected between the methyl protons and the C2 and N-bearing carbon of the benzothiazole ring.

Heteronuclear Multiple Quantum Coherence (HMQC): Like HSQC, HMQC also correlates protons with their directly attached heteroatoms. ustc.edu.cn While HSQC has largely superseded HMQC in many applications due to its superior resolution and sensitivity, both experiments provide the same fundamental connectivity information. libretexts.org The combination of these 2D techniques provides a powerful method for complete and accurate structural assignment of complex heterocyclic systems. diva-portal.orgbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Benzothiazole Azo Dye Data extracted for a similar benzothiazole azo structure for illustrative purposes.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Benzothiazole-H4/H77.84 - 7.89~126.0 - 128.3Correlate to quaternary carbons
Methyl Protons~2.4 - 2.5~12.0 - 20.0Correlate to C2 and N-bearing carbon
Coupled Ring Protons7.09 - 8.13~115.0 - 150.0Correlate across azo bridge

Low-temperature NMR spectroscopy is a specialized technique used to study reactive intermediates that are unstable at room temperature. zioc.ru In the synthesis of diazo compounds, which often proceeds through a diazotization reaction at low temperatures (0-5 °C), this method can be invaluable. up.ac.zaacu.edu.in By running the reaction within the NMR spectrometer at reduced temperatures, it is possible to observe the signals of the transient diazonium salt precursor to this compound. This provides direct evidence for the reaction mechanism and can help in optimizing reaction conditions. zioc.ruaps.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. researchgate.net For this compound, the most characteristic vibration is that of the diazo (N=N) group.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a characteristic stretching frequency for the N=N bond, typically in the range of 1450-1485 cm⁻¹. up.ac.za Other important bands include those for the C=N stretching of the thiazole (B1198619) ring (around 1600 cm⁻¹) and various C-H and aromatic C=C stretching and bending vibrations. isca.meresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. pageplace.de It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The symmetric breathing mode of the benzothiazole ring would produce a strong Raman signal. spectroscopyonline.com Often, experimental vibrational frequencies from both FT-IR and Raman are correlated with theoretical calculations (e.g., using Density Functional Theory, DFT) to achieve a more precise assignment of vibrational modes. dergipark.org.tr

Table 2: Characteristic FT-IR Absorption Bands for Benzothiazole Azo Dyes

Frequency Range (cm⁻¹)Vibrational Assignment
3050-3100Aromatic C-H Stretch
~1600C=N Stretch (Thiazole Ring)
1450-1485N=N Stretch (Diazo Group)
1400-1500Aromatic C=C Stretch
620-880Aromatic C-H Bending

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through analysis of fragmentation patterns. jchps.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the mass of the entire molecule. isca.meresearchgate.net Analysis of the fragmentation pattern can reveal the loss of stable fragments, such as N₂, or cleavage of the benzothiazole ring, providing further structural confirmation. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible spectroscopy probes the electronic transitions within a molecule. Azo compounds, including this compound, are known for their strong absorption in the visible and ultraviolet regions, which is responsible for their color. isca.me The spectra of such compounds typically exhibit two main absorption bands:

A high-energy band in the UV region (e.g., 270-312 nm) attributed to π →π* transitions within the aromatic system. acu.edu.in

A lower-energy band in the visible or near-UV region (e.g., 380-460 nm) corresponding to the n→π* transition of the azo group's lone pair electrons. acu.edu.in

The exact position of these absorption maxima (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism . researchgate.netjchps.com Studies on related dyes show that polar solvents can cause a shift in the absorption wavelength (often a bathochromic or red shift) due to stabilization of the excited state. acu.edu.in This behavior provides insight into the electronic nature and polarity of the molecule.

Table 3: UV-Visible Absorption Maxima (λ_max) for a Related Benzothiazole Azo Dye in Different Solvents

Solventλ_max for π→π* (nm)λ_max for n→π* (nm)
Methanol~275~390
DMF~280~410
DMSO~282~412

Computational and Theoretical Chemistry of 2 Diazo 3 Methyl 1,3 Benzothiazole

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone for investigating the molecular and electronic properties of organic compounds. scirp.org For a molecule like 2-Diazo-3-methyl-1,3-benzothiazole, methods like DFT with the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used to achieve a balance between computational cost and accuracy. mdpi.comacu.edu.inresearchgate.net These calculations provide fundamental insights into the molecule's ground state.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For this compound, this would reveal the planarity of the benzothiazole (B30560) ring system and the specific orientation of the diazo and methyl groups.

Table 1: Hypothetical Geometrical Parameters for this compound This table illustrates the type of data that would be obtained from a geometry optimization calculation. Actual values require a dedicated computational study.

Parameter Atom Connection Calculated Value (Å or °)
Bond Length C-S Value
Bond Length C=N (thiazole) Value
Bond Length N-N (diazo) Value
Bond Length N=N (diazo) Value
Bond Angle S-C-N (thiazole) Value
Bond Angle C-N-N (diazo) Value
Dihedral Angle C-C-N-C (ring-methyl) Value

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com In studies of other benzothiazole derivatives, the HOMO-LUMO gap has been effectively used to compare the relative stability of different compounds. mdpi.com Analysis of the spatial distribution of these orbitals would show where this compound is most likely to donate or accept electrons.

Table 2: Hypothetical FMO Properties for this compound This table shows typical quantum chemical descriptors derived from FMO analysis. Actual values require a dedicated computational study.

Property Calculated Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Energy Gap (ΔE) Value
Ionization Potential (I) Value
Electron Affinity (A) Value
Electronegativity (χ) Value
Chemical Hardness (η) Value

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). scirp.org For this compound, an MESP analysis would likely show a high negative potential around the terminal nitrogen atom of the diazo group, identifying it as a primary site for electrophilic interaction. The aromatic ring and methyl group hydrogens would likely show positive potential. nih.govresearchgate.net

Mechanistic Studies through Computational Modeling

Beyond static properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. ru.nl For a reactive species like a diazo compound, modeling can map out potential reaction pathways, such as cycloadditions or carbene-forming reactions. snnu.edu.cn

A transition state (TS) is a high-energy species that exists transiently between reactants and products. Locating and characterizing the TS is fundamental to understanding a reaction mechanism. Computational methods can optimize the geometry of a transition state and confirm its identity by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). For reactions involving this compound, such as a 1,3-dipolar cycloaddition, computational modeling could identify the specific transition state structures for different regio- and stereochemical outcomes. nih.govacs.org This allows chemists to predict which reaction pathway is favored.

Once reactants, transition states, and products are identified and optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate, providing crucial thermodynamic and kinetic information. The height of the energy barrier (the difference in energy between the reactants and the transition state) corresponds to the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By comparing the energy profiles of competing pathways, researchers can predict the major product of a reaction. For instance, a computational study on the formation of other benzothiazoles used DFT Molecular Dynamics to map reaction paths and found that an aqueous environment could significantly lower the reaction barriers compared to aprotic conditions. ru.nl

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of complex organic molecules like benzothiazole derivatives.

Vibrational frequency analysis is crucial for understanding the structural and bonding characteristics of a molecule. For benzothiazole derivatives, computational methods such as DFT are used to calculate the vibrational spectra (FT-IR and Raman). These calculated frequencies are then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For instance, in studies of related azo dyes, characteristic vibrational frequencies for N-H, Ar-CH, C=O, C=N, and N=N bonds have been identified and compared with experimental values, showing good agreement. acu.edu.inresearchgate.net

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Benzothiazole Azo Dye

Functional Group Experimental FT-IR (cm⁻¹)
N-H 3427
Ar-CH 3065
C=O 1673
C=N 1596
N=N 1524

Data derived from studies on similar benzothiazole azo dye structures. acu.edu.in

TD-DFT calculations are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For azo dyes derived from benzothiazole, these calculations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π. acu.edu.in Studies have shown that the predicted absorption maxima (λmax) from TD-DFT calculations correlate well with experimental values, although some deviations can occur. acu.edu.in For example, in a study on heterocyclic azo dyes, the experimental λmax values in ethanol (B145695) were found to be in the range of 271–305 nm (n→π) and 372–463 nm (π→π*), while the calculated values were between 330–348 nm and 365–384 nm, respectively. acu.edu.in The nuclear ensemble method is another approach used to model electronic absorption spectra, which can be particularly useful for atmospherically relevant molecules. mdpi.com

Table 2: Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax, nm) for a Benzothiazole Azo Dye in Ethanol

Transition Experimental λmax (nm) Calculated λmax (nm)
n→π* 271–305 330–348
π→π* 372–463 365–384

This table illustrates the typical correlation between experimental and theoretical data for related compounds. acu.edu.in

Tautomeric Equilibrium and Isomerism Investigations (e.g., Azido-Tetrazole Analogs)

The study of tautomerism is critical for understanding the reactivity and properties of heterocyclic compounds. In the case of azido-substituted heterocycles, an equilibrium often exists between the azido (B1232118) form and a fused tetrazole ring. For 2-azido-1,3-thiazole and 2-azido-1,3-benzothiazole, this azido-tetrazole isomerism is influenced by both the solvent and the nature of substituents. researchgate.net

Quantum mechanical calculations have shown that for thiazole[3,2-d]tetrazole, the azido form is disfavored as solvent polarity increases. researchgate.net Electron-withdrawing groups tend to favor the azido isomer, whereas electron-donating groups favor the tetrazole form. researchgate.net Similarly, for azo dyes derived from benzothiazole, the azo-hydrazone tautomerism is a key area of investigation. researchgate.netdiva-portal.orgresearchgate.net DFT calculations have been employed to determine the relative stability of these tautomers, revealing that the hydrazone form is often more stable. researchgate.netccsenet.org The position of this equilibrium can be influenced by temperature and solvent, with the hydrazone form being favored at lower temperatures. researchgate.netresearchgate.net

Conformational Analysis and Energetic Preferences

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is essential for understanding a molecule's stability and reactivity. libretexts.orgscribd.com For benzothiazole derivatives, computational studies have been performed by varying dihedral angles to identify the most stable conformers. mdpi.com For example, in a study of 2-aminobenzothiazole (B30445) derivatives, conformational analysis identified two energetically favorable conformers by rotating the dihedral angle between the benzothiazole and phenyl rings. mdpi.com The analysis of energetic preferences helps in understanding interactions like 1,3-diaxial interactions which can destabilize certain conformations. libretexts.org The stability of different conformers is often evaluated by comparing their total energies, with lower energy conformers being more stable. mdpi.comic.ac.uk

Solvation Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. scirp.org Studies on benzothiazole azo dyes have shown that the electronic absorption spectra exhibit a bathochromic (red) shift in polar solvents like DMF and DMSO. acu.edu.inbiointerfaceresearch.com This is attributed to interactions between the lone pair of electrons on the solvent molecules and the dye molecule. acu.edu.in Solvation can also impact tautomeric equilibria. For instance, the free energies of solvation for azido and tetrazole forms of a molecule can predict solvent-induced shifts in their equilibrium. researchgate.net In general, polar solvents tend to stabilize more polar tautomers or conformers. researchgate.net

Synthetic Applications and Derivatization Strategies

Role as a Precursor for Fused Heterocyclic Systems

2-Diazo-3-methyl-1,3-benzothiazole and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The diazo group can readily undergo cyclization reactions with suitable functional groups positioned on the benzothiazole (B30560) ring or on a reacting partner, leading to the formation of new rings.

For instance, diazo compounds derived from 2-aminobenzothiazoles are utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These fused systems are of interest for their potential biological activities. researchgate.net Similarly, the reaction of 2-aminobenzothiazole (B30445) with various reagents can lead to the formation of fused systems like 4H-pyrimido[2,1-b]benzothiazoles. nih.gov The versatility of the benzothiazole moiety allows for its incorporation into a wide array of fused heterocyclic structures, including those with pyrrole (B145914) and thiazine (B8601807) rings. researchgate.netbeilstein-journals.org The synthesis of these complex molecules often involves multi-component reactions, highlighting the efficiency of using benzothiazole derivatives as starting materials. nih.govresearchgate.net

The following table provides examples of fused heterocyclic systems synthesized from benzothiazole precursors.

PrecursorReagentsFused Heterocyclic SystemReference
2-Aminobenzothiazole derivativesPyridine 2-aldehyde, β-ketoester4H-Pyrimido[2,1-b]benzothiazole derivatives researchgate.net
2-AminobenzothiazoleAldehydes, malononitrile3-Aminoimidazo2,1-b-benzothiazoles nih.gov
3-Aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.chemrxiv.orgbenzothiazine-1,2,4-trionesNucleophiles (alkanols, amines)Pyrrolo[2,1-b] Current time information in Bangalore, IN.nih.govbenzothiazoles beilstein-journals.org
2-Aminobenzothiazole derivativesDiazo-couplingPyrazolo[3,4-d]pyrimidine derivatives researchgate.net

Synthesis of Complex Polycyclic Architectures Utilizing Diazo-Benzothiazole

The reactivity of the diazo group in this compound extends to the construction of intricate polycyclic architectures. nih.gov These complex structures are often found in natural products and are of significant interest in medicinal chemistry. The synthesis of such molecules presents a considerable challenge, and the use of versatile building blocks like diazo-benzothiazoles can provide efficient synthetic routes. nih.gov

The strategies employed often involve cascade reactions or multi-component reactions where the diazo-benzothiazole derivative acts as a key intermediate. For example, the synthesis of polycyclic 3-aminoimidazo2,1-b-benzothiazoles can be achieved through a three-component reaction involving 2-aminobenzothiazole, an aldehyde, and malononitrile. nih.gov Similarly, the construction of the quassinoid core architecture, a complex polycyclic system, has been achieved in a few steps utilizing a copper-catalyzed double coupling reaction. rsc.org

The ability to construct multiple rings in a single synthetic operation is a hallmark of efficient synthesis, and diazo-benzothiazoles can play a pivotal role in such transformations.

Development of New Reagents and Catalysts from Benzothiazole-Diazo Scaffolds

The benzothiazole-diazo scaffold serves as a platform for the development of novel reagents and catalysts. The inherent reactivity of the diazo group, combined with the structural features of the benzothiazole ring system, allows for the design of molecules with specific chemical properties.

For instance, new analytical reagents have been developed from anil-azo compounds, which can be derived from amino benzothiazoles. biomedpharmajournal.org These reagents exhibit specific spectral and chromatographic characteristics, making them useful for various analytical applications. biomedpharmajournal.orgresearchgate.net Furthermore, diazo compounds, in general, are recognized as valuable reagents in organic synthesis, participating in reactions like 1,3-dipolar cycloadditions and serving as carbene precursors. zioc.ru The development of new catalysts based on benzothiazole structures is also an active area of research. nih.gov

Derivatization for Exploring Chemical Space and Structure-Reactivity Relationships

The derivatization of the this compound scaffold is a crucial strategy for exploring chemical space and understanding structure-reactivity relationships. By introducing various substituents onto the benzothiazole ring, chemists can systematically modify the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

A wide range of synthetic methodologies are employed for the derivatization of benzothiazoles, including C-H functionalization, which allows for the direct introduction of functional groups onto the aromatic ring. diva-portal.org These modifications can lead to the synthesis of novel compounds with tailored properties. For example, the synthesis of various substituted benzothiazole derivatives has been achieved through methods like diazo-coupling, Knoevenagel condensation, and Biginelli reactions. rsc.org The resulting libraries of compounds can then be screened for various biological activities or used to study the effect of substituents on the reactivity of the diazo group. nih.govresearchgate.netacu.edu.in

The following table summarizes various derivatization strategies and their outcomes.

Derivatization StrategyReagents/ConditionsOutcomeReference
Diazo-couplingSubstituted anilines, 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneNovel benzothiazole-based azo dyes with potential cytotoxic activity acu.edu.in
C-H BorylationIridium catalyst, B2(pin)2Access to versatile 5-boryl or 4,6-diboryl BTD building blocks for further functionalization diva-portal.org
HybridizationN,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling with profensBenzothiazole-profen hybrid amides as potential NSAID candidates mdpi.com
Molecular HybridizationVarious synthetic pathwaysBenzothiazole-based compounds with potential anti-tubercular activity rsc.org

Applications in Materials Chemistry (e.g., Dyes beyond Biological Context, Sensors)

The unique electronic properties of the benzothiazole ring system, particularly when conjugated with a diazo group, make this compound and its derivatives promising candidates for applications in materials chemistry.

One of the most prominent applications is in the development of dyes. nih.govrsc.org The extended π-system of azo dyes derived from benzothiazoles allows them to absorb light in the visible region, leading to intense colors. researchgate.net These dyes can be used in various applications beyond biological contexts, such as in the textile industry. rsc.org The photochemical properties of these dyes, including their quantum yield, can be tuned by modifying the substituents on the benzothiazole ring. researchgate.net

Furthermore, the benzothiazole scaffold is being explored for the development of sensors. The ability of the benzothiazole ring to interact with specific analytes, coupled with the potential for signal transduction through the conjugated system, makes these compounds suitable for sensor applications.

Utilization in Novel Synthetic Methodologies (e.g., Metal-Free Reactions)

The reactivity of this compound is being harnessed in the development of novel synthetic methodologies, with a particular emphasis on metal-free reactions. rsc.org The drive towards more sustainable and environmentally friendly chemical processes has spurred interest in avoiding the use of transition metal catalysts.

Diazo compounds can participate in a variety of metal-free transformations. For example, a transition-metal-free strategy has been developed for the synthesis of 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds. rsc.org This reaction proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org The development of such metal-free coupling reactions represents a significant advancement in synthetic chemistry, offering a greener alternative to traditional methods. acs.org

Future Research Directions and Unexplored Avenues

Development of Asymmetric Transformations Involving Diazo-Benzothiazoles

A primary frontier in the chemistry of diazo-benzothiazoles is the development of asymmetric transformations. While diazo compounds are well-established precursors for carbenes, which can participate in a variety of bond-forming reactions, achieving high enantioselectivity remains a significant goal. mdpi.comdiva-portal.org Future work will likely involve the design and application of novel chiral catalysts, such as those based on transition metals like rhodium, copper, and iridium, paired with sophisticated chiral ligands. mdpi.comfrontiersin.orgacs.orgresearchgate.net These catalytic systems could enable enantioselective cyclopropanations, C-H insertions, and ylide formation/rearrangement sequences, providing access to a wide array of chiral benzothiazole-containing molecules that are of interest in medicinal chemistry and materials science. rsc.org The development of organocatalytic methods also presents a promising metal-free alternative for these asymmetric transformations. frontiersin.org

Investigation of Photoinduced Reactivity and Photophysical Properties

The interaction of diazo-benzothiazoles with light is an area with considerable untapped potential. Future investigations will likely delve into the photoinduced reactivity of these compounds, exploring their use in light-driven carbene generation for applications in organic synthesis and polymer modification. acs.org Understanding the photophysical properties, such as absorption and emission characteristics, of both the diazo compounds and their derivatives is crucial. researchgate.netconsensus.appresearchgate.netumaine.eduuomphysics.net Research into benzothiazole (B30560) derivatives has already shown their potential as fluorophores and photosensitizers. acs.org By strategically modifying the benzothiazole core, it may be possible to create tunable photoresponsive systems for applications in imaging, sensing, and photodynamic therapy. nih.govorganic-chemistry.org

Green Chemistry Approaches in Diazo-Benzothiazole Synthesis and Reactions

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener methods for both the synthesis and application of diazo-benzothiazoles. arxiv.org This includes the use of environmentally benign solvents, such as water, and catalyst-free reaction conditions where possible. rsc.orgresearchgate.netdntb.gov.ua Flow chemistry offers a promising approach for the safe and continuous synthesis of potentially hazardous diazo compounds, minimizing risks while improving efficiency. arxiv.orgfraunhofer.de Furthermore, developing reactions that proceed with high atom economy, such as cycloadditions and C-H functionalization, will be a key aspect of making diazo-benzothiazole chemistry more sustainable. arxiv.orgrsc.org

Advanced Mechanistic Probes for Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of diazo-benzothiazoles is essential for the rational design of new reactions and catalysts. Future research will likely employ advanced mechanistic probes, including kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, to elucidate the nature of the reactive intermediates, such as carbenes and ylides. researchgate.net The use of bioorthogonal probes could help in understanding the reactivity of diazo intermediates in complex biological environments. nih.gov Distinguishing between carbene-mediated and diazo-mediated pathways in photoaffinity labeling, for instance, is crucial for designing more effective chemical biology tools. rsc.org

Exploration of Novel Carbene and Nitrene Transfer Reactions

The generation of carbenes from 2-diazo-3-methyl-1,3-benzothiazole opens the door to a wide range of carbene transfer reactions. rsc.orgnih.gov While cyclopropanation and X-H insertion (where X = C, N, O, S) are well-known, there is significant scope for exploring novel transformations. mdpi.comacs.org This could include multicomponent reactions where the carbene is trapped by multiple reactants in a single pot, leading to complex molecular architectures. mdpi.com Furthermore, the benzothiazole moiety itself could be a precursor for nitrene generation under specific conditions, enabling a host of powerful nitrene transfer reactions for the synthesis of nitrogen-containing heterocycles. nih.govrsc.orgresearchgate.netnih.gov

Integrated Computational-Experimental Design of New Benzothiazole-Diazo Systems

The synergy between computational chemistry and experimental work will be instrumental in accelerating progress in this field. mdpi.com Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stability, and electronic properties of new benzothiazole-diazo systems. acs.org This in silico design approach can guide synthetic efforts by identifying promising derivatization strategies for achieving desired properties, such as enhanced reactivity, specific photophysical characteristics, or improved catalytic performance. nih.govresearchgate.netresearchgate.net For example, computational studies can help in understanding the factors that control regioselectivity and stereoselectivity in catalytic reactions, thereby facilitating the design of more effective catalysts. acs.org

Strategic Derivatization for Chemically Tunable Systems

The benzothiazole core offers numerous positions for substitution, allowing for the strategic derivatization of the molecule to fine-tune its chemical and physical properties. nih.govdiva-portal.orgacs.orgmdpi.com Future research will focus on synthesizing a library of derivatives with various electron-donating and electron-withdrawing groups to systematically study their effects on the reactivity of the diazo group and the properties of the resulting products. bohrium.comjapsonline.com This approach could lead to the development of "tunable" diazo-benzothiazole reagents that can be tailored for specific applications, from organic synthesis to the creation of advanced materials with specific electronic or optical properties. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Diazo-3-methyl-1,3-benzothiazole, and how can purity be validated?

  • Methodological Answer: The synthesis typically involves diazotization of 3-methyl-2-aminobenzothiazole using nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C. Post-reaction, purification via recrystallization in methanol-water mixtures improves yield and purity . Validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm diazo group absence of amine peaks at δ 5–6 ppm) .

Q. Which spectroscopic techniques are critical for characterizing the diazo functionality in this compound?

  • Methodological Answer: UV-Vis spectroscopy (λmax ~250–300 nm for diazo chromophores) and IR spectroscopy (absence of N-H stretch at ~3300 cm⁻¹, presence of C=N stretch near 2100–2200 cm⁻¹) are primary tools. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 191) .

Q. How does the diazo group influence the compound’s stability under varying storage conditions?

  • Methodological Answer: Stability tests under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) are essential. Decomposition is monitored via TLC or HPLC, with diazo group degradation indicated by color changes (yellow to colorless) or amine byproduct formation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during diazo group introduction (e.g., azo coupling vs. diazonium salt decomposition)?

  • Methodological Answer: Low-temperature control (0–5°C), stoichiometric NaNO₂, and buffered pH (2–3) minimize decomposition. Adding urea quenches excess nitrous acid, while inert atmospheres (N₂) reduce oxidative side reactions . Kinetic studies (e.g., in situ FTIR) can optimize reaction timelines .

Q. How can computational modeling predict the reactivity of this compound in photochemical applications?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict photostability and charge-transfer transitions. CASSCF simulations assess excited-state pathways for applications in photoaffinity labeling .

Q. What crystallographic techniques resolve structural ambiguities in diazo-containing benzothiazole derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies bond lengths (e.g., C-N₂ ~1.10 Å) and intermolecular interactions (e.g., π-π stacking of benzothiazole rings). Synchrotron radiation improves resolution for light atoms .

Q. How does the methyl group at position 3 modulate biological activity compared to other substituents?

  • Methodological Answer: Comparative bioassays (e.g., MIC tests against S. aureus or cytotoxicity on HeLa cells) paired with QSAR models reveal steric/electronic effects. Methyl groups enhance lipophilicity (logP ↑) but may reduce hydrogen-bonding capacity vs. -OH or -NH₂ analogs .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in stabilizing cocrystals of this compound?

  • Methodological Answer: Cocrystallization with dicarboxylic acids (e.g., octanedioic acid) forms 3D networks via O-H···N and N-H···O bonds. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% π-π) .

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